The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic molecule known for its potential biological activities. It belongs to the class of triazole derivatives, which are widely studied in medicinal chemistry due to their diverse pharmacological properties. This compound is particularly notable for its structural components, which include a triazole ring and various functional groups that contribute to its reactivity and biological interactions.
This compound is synthesized through organic chemistry methods and has been referenced in various scientific literature discussing its synthesis, properties, and applications. The molecular formula is , with a molecular weight of approximately 388.88 g/mol. It is cataloged under several identifiers including CAS number 898607-07-3 and PubChem CID 854611.
The compound can be classified as:
The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps. One common method includes:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, solvent choice, and reaction time must be carefully controlled. For large-scale synthesis, continuous flow reactors may be employed to enhance efficiency and consistency.
The molecular structure of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.88 g/mol |
| InChI Key | [InChI Key not provided] |
| SMILES | CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)N(C)C |
The compound can undergo various chemical reactions, including:
Common reagents for these reactions include:
These reactions allow for the modification of the compound's structure to enhance its biological activity or alter its chemical properties.
The mechanism of action for 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is believed to involve:
The compound typically appears as a solid powder at room temperature and should be stored at low temperatures (around 4 °C) to maintain stability.
Key chemical properties include:
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide has several potential applications:
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5